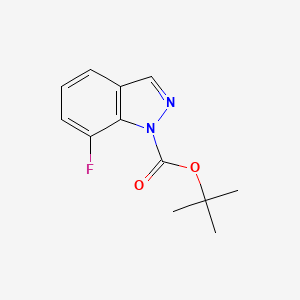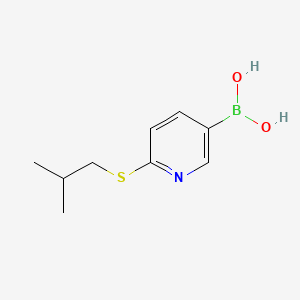
2-(Isobutylthio)pyridine-5-boronic acid
Descripción general
Descripción
“2-(Isobutylthio)pyridine-5-boronic acid” is a chemical compound with the molecular weight of 211.09 . Its IUPAC name is 6-(isobutylsulfanyl)-3-pyridinylboronic acid .
Chemical Reactions Analysis
Boronic acids, including “2-(Isobutylthio)pyridine-5-boronic acid”, are known to participate in various chemical reactions. They are often used as reagents in Suzuki-Miyaura cross-coupling reactions . They can also undergo other transformations such as the Petasis reaction, C-N and C-O coupling (Chan-Lam coupling), and Liebeskind-Srogl coupling .
Physical And Chemical Properties Analysis
“2-(Isobutylthio)pyridine-5-boronic acid” is a solid compound . Its InChI code is 1S/C9H14BNO2S/c1-7(2)6-14-9-4-3-8(5-11-9)10(12)13/h3-5,7,12-13H,6H2,1-2H3 .
Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
- Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It’s known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Results or Outcomes: The SM coupling reaction has been successful in creating new carbon-carbon bonds, which is a fundamental step in the synthesis of many organic compounds .
Formal Anti-Markovnikov Hydromethylation
- Application Summary: This process involves the catalytic protodeboronation of pinacol boronic esters, which is a formal anti-Markovnikov hydromethylation of alkenes . This transformation is valuable but not well known .
- Methods of Application: The protodeboronation of pinacol boronic esters is achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of propionic acid .
- Results or Outcomes: This method allows for the formal anti-Markovnikov alkene hydromethylation, a valuable transformation. The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .
Preparation of HIV-1 Protease Inhibitors
- Application Summary: “2-(Isobutylthio)pyridine-5-boronic acid” can be used in the preparation of HIV-1 protease inhibitors .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The outcomes of this application are potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors .
Formation of Pyridyl Boronic Ester
- Application Summary: Pyridine-2-boronic acid is used as a key starting material for the formation of pyridyl boronic ester .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The dimethyl ester reacts with bromquinoline to prepare the 2-pyridyl derivative of quinoline .
Suzuki–Miyaura Coupling
- Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It’s known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Results or Outcomes: The SM coupling reaction has been successful in creating new carbon-carbon bonds, which is a fundamental step in the synthesis of many organic compounds .
Formal Anti-Markovnikov Hydromethylation
- Application Summary: This process involves the catalytic protodeboronation of pinacol boronic esters, which is a formal anti-Markovnikov hydromethylation of alkenes . This transformation is valuable but not well known .
- Methods of Application: The protodeboronation of pinacol boronic esters is achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of propionic acid .
- Results or Outcomes: This method allows for the formal anti-Markovnikov alkene hydromethylation, a valuable transformation. The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .
Preparation of HIV-1 Protease Inhibitors
- Application Summary: “2-(Isobutylthio)pyridine-5-boronic acid” can be used in the preparation of HIV-1 protease inhibitors .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The outcomes of this application are potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors .
Formation of Pyridyl Boronic Ester
- Application Summary: Pyridine-2-boronic acid is used as a key starting material for the formation of pyridyl boronic ester .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The dimethyl ester reacts with bromquinoline to prepare the 2-pyridyl derivative of quinoline .
Safety And Hazards
While specific safety data for “2-(Isobutylthio)pyridine-5-boronic acid” is not available, general safety measures for handling boronic acids include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .
Direcciones Futuras
The future directions in the field of boronic acid research include the development of more robust and efficient synthetic methods for the preparation of boronic acid derivatives . There is also interest in exploring the potential applications of boronic acids in medicinal and agricultural chemistry .
Propiedades
IUPAC Name |
[6-(2-methylpropylsulfanyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2S/c1-7(2)6-14-9-4-3-8(5-11-9)10(12)13/h3-5,7,12-13H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVQQLHCZKHBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)SCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681617 | |
| Record name | {6-[(2-Methylpropyl)sulfanyl]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isobutylthio)pyridine-5-boronic acid | |
CAS RN |
1218790-69-2 | |
| Record name | B-[6-[(2-Methylpropyl)thio]-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {6-[(2-Methylpropyl)sulfanyl]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(5-((tert-Butyldiphenylsilyl)oxy)-2-chlorophenyl)-3-chloro-5-methylbenzo[e][1,2,4]triazine](/img/structure/B599200.png)
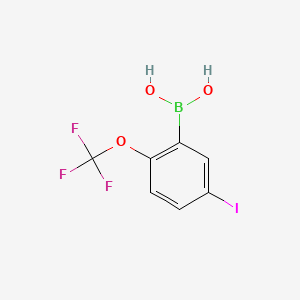
![endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride](/img/structure/B599203.png)
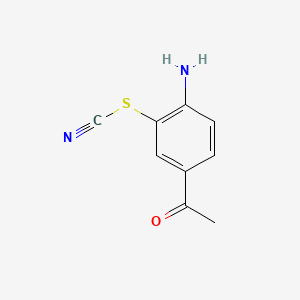
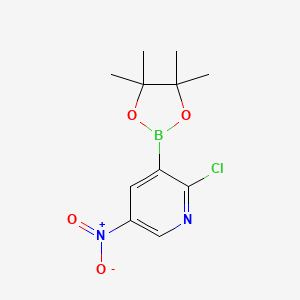
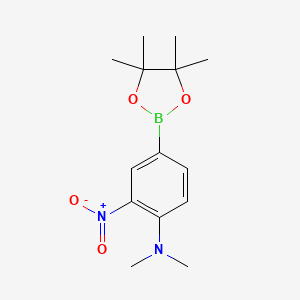
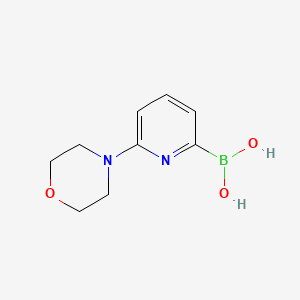
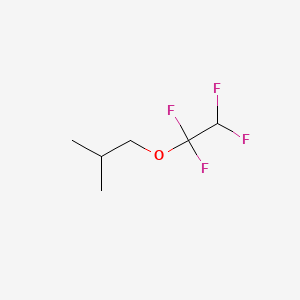
![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol](/img/structure/B599214.png)
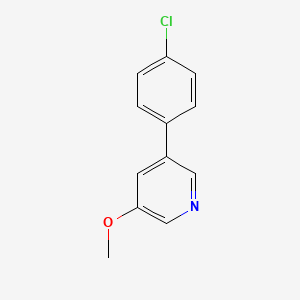
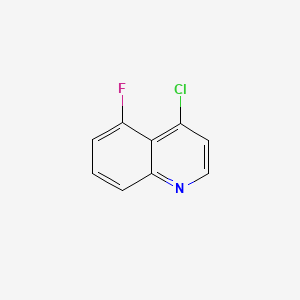
![5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B599218.png)
